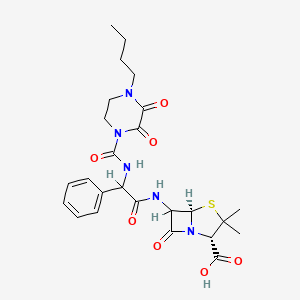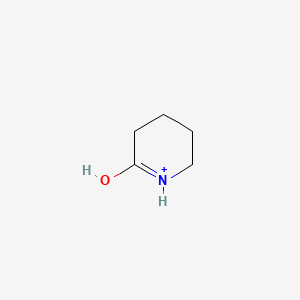
2,3,4,5-Tetrahydropyridin-1-ium-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydropyridin-1-ium-6-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group at the sixth position and a positively charged nitrogen atom at the first position makes this compound unique. Tetrahydropyridines are known for their biological activities and are found in both natural products and synthetic pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclization of Schiff bases, where specific substituents are introduced to achieve the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydropyridin-1-ium-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: The hydroxyl group at the sixth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine derivatives .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydropyridin-1-ium-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be compared with other tetrahydropyridine derivatives such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group and has different biological activities.
1,2,3,6-Tetrahydropyridine: Has a different arrangement of double bonds and exhibits distinct chemical properties.
2,3,4,6-Tetrahydropyridine: Another isomer with unique reactivity and applications
The presence of the hydroxyl group and the specific arrangement of atoms in this compound make it unique among its isomers, contributing to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
66038-27-5 |
|---|---|
Formule moléculaire |
C5H10NO+ |
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydropyridin-1-ium-6-ol |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)/p+1 |
Clé InChI |
XUWHAWMETYGRKB-UHFFFAOYSA-O |
SMILES canonique |
C1CC[NH+]=C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
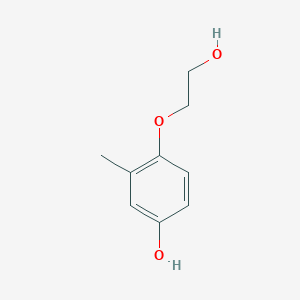
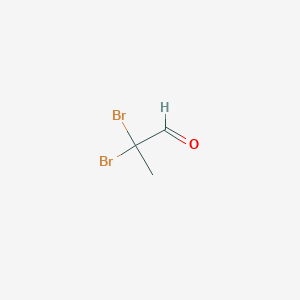

![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
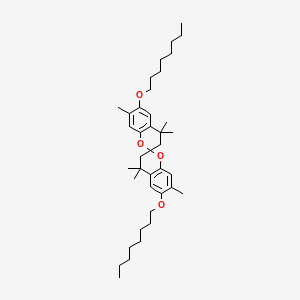
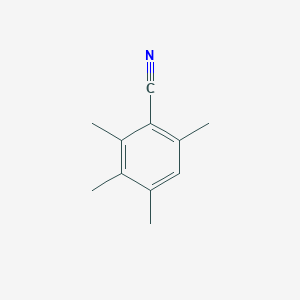
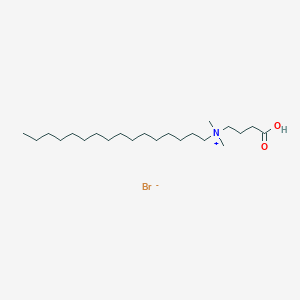

![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
